N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that belongs to the class of pyrazolo[1,5-a]pyrimidine compounds, which have been shown to have a wide range of biological activities.
Scientific Research Applications
- Application : N-cyclopentyl methyl ether (CPME) has emerged as a promising solvent. A recent study demonstrated that a 1 M LiFSI (lithium bis(fluorosulfonyl)imide) solution in CPME forms a unique solvation structure. This structure leads to a thin, robust multilayer solid electrolyte interface (SEI) with an inorganic LiF-rich inner layer. The CPME-based electrolyte exhibits excellent low-temperature performance, even at −40 °C, without freezing. It provides 86.9% initial efficiency and 355 mA h g^−1 over 350 cycles, retaining 84% capacity at a 1C rate .
- Application : CPME has gained popularity as an eco-friendly ethereal solvent in organic synthesis. Its use has multiplied in the last decade due to its low toxicity and favorable environmental impact. Researchers have employed CPME in various reactions, including those involving active pharmaceutical ingredients (APIs) .
- Application : CPME is part of a group of green solvents that aim to replace conventional ones. Alongside other solvents like 2-methyl tetrahydrofuran (2-MeTHF), propylene carbonate, 1,3-propanediol, and ethyl lactate, CPME offers a more sustainable alternative for chemical processes .
Electrolyte Solvent for Lithium-Ion Batteries
Green Solvent in Organic Synthesis
Replacement for Conventional Solvents
properties
IUPAC Name |
N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-3-17-19(15-9-5-4-6-10-15)20-21-14(2)13-18(24(20)23-17)22-16-11-7-8-12-16/h4-6,9-10,13,16,22H,3,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCIPBGNMPFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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